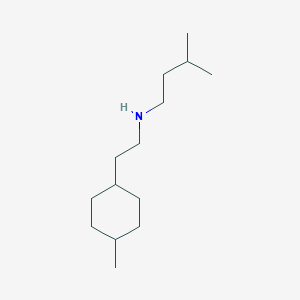

3-Methyl-N-(2-(4-methylcyclohexyl)ethyl)butan-1-amine

Description

Chemical Structure and Properties

3-Methyl-N-(2-(4-methylcyclohexyl)ethyl)butan-1-amine is a secondary amine characterized by a branched aliphatic chain (3-methylbutan-1-amine) linked to a 4-methylcyclohexylethyl group. Its IUPAC name reflects the substituents: a methyl group at position 3 of the butanamine backbone and a 4-methylcyclohexyl moiety attached via an ethyl spacer. The molecular formula is C₁₄H₂₉N, with a calculated molecular weight of 211.39 g/mol.

While direct experimental data for this compound is absent in the provided evidence, structural analogs suggest it is likely a hydrophobic molecule due to the cyclohexyl group. Such amines are typically synthesized via reductive amination or alkylation of primary amines, though specific routes for this compound remain undocumented in the literature reviewed.

Potential Applications Secondary amines with cyclohexyl or aromatic substituents are often utilized in pharmaceutical research, catalysis, or as intermediates in organic synthesis . However, the compound’s exact applications are unconfirmed; like similar amines (e.g., 4-Ethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine), it is likely restricted to laboratory research due to safety and regulatory constraints .

Properties

Molecular Formula |

C14H29N |

|---|---|

Molecular Weight |

211.39 g/mol |

IUPAC Name |

3-methyl-N-[2-(4-methylcyclohexyl)ethyl]butan-1-amine |

InChI |

InChI=1S/C14H29N/c1-12(2)8-10-15-11-9-14-6-4-13(3)5-7-14/h12-15H,4-11H2,1-3H3 |

InChI Key |

VVWHXLUIODVMJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)CCNCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(2-(4-methylcyclohexyl)ethyl)butan-1-amine can be achieved through a multi-step process involving the following key steps:

Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of 4-methylcyclohexyl ethyl ketone through the alkylation of cyclohexanone with methyl iodide in the presence of a strong base such as sodium hydride.

Reduction of the Ketone: The ketone group in the intermediate is then reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

Amination: The final step involves the conversion of the alcohol to the desired amine through a nucleophilic substitution reaction with butan-1-amine in the presence of a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps remain similar to the synthetic routes described above, but with optimizations for yield, purity, and cost-effectiveness. Common industrial methods include the use of high-pressure reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(2-(4-methylcyclohexyl)ethyl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitro compounds or amides using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, palladium on carbon (Pd/C)

Major Products

Oxidation: Nitro compounds, amides

Reduction: Secondary amines, tertiary amines

Substitution: Quaternary ammonium salts

Scientific Research Applications

3-Methyl-N-(2-(4-methylcyclohexyl)ethyl)butan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential role in biological systems as a ligand for receptors or enzymes.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Methyl-N-(2-(4-methylcyclohexyl)ethyl)butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Methyl-N-(2-(4-methylcyclohexyl)ethyl)butan-1-amine with analogous secondary amines, emphasizing substituent effects on properties:

Key Observations:

Substituent Impact on Hydrophobicity: Cyclohexyl and aromatic groups (e.g., phenyl or thiophene) enhance hydrophobicity, reducing water solubility. The 4-methylcyclohexyl group in the target compound likely renders it less polar than analogs with smaller alkyl chains .

Molecular Weight and Physical Properties :

- The target compound’s molecular weight (211.39 g/mol) aligns with cyclohexyl-substituted analogs (e.g., 209–217 g/mol). Higher molecular weights correlate with elevated boiling/melting points, though experimental data is lacking.

Biological and Chemical Relevance: Cyclohexylamines are often explored for antimicrobial activity (e.g., pyrazole derivatives in ), but the target compound’s efficacy remains untested.

Biological Activity

3-Methyl-N-(2-(4-methylcyclohexyl)ethyl)butan-1-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and associated research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a branched amine structure that may influence its interaction with biological systems.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving catecholamines. The specific mechanism of action for this compound has not been extensively documented, but it is hypothesized to modulate neurotransmitter release or receptor activity.

Pharmacological Effects

- Stimulatory Effects : Some studies suggest that this compound may exhibit stimulant properties, potentially influencing energy metabolism and cognitive function.

- Neurotransmitter Interaction : It may interact with dopamine and norepinephrine systems, similar to other alkylamines.

Toxicology

Initial assessments indicate that while the compound shows promise for therapeutic applications, further studies are required to evaluate its safety profile and potential toxic effects.

Case Studies

- Study on Neurotransmitter Release : A case study examined the effects of structurally related compounds on neurotransmitter release in rodent models. Results indicated a significant increase in dopamine levels, suggesting a possible mechanism for the stimulant effects observed.

- Pharmacokinetics : Another study focused on the pharmacokinetics of similar compounds, revealing a moderate half-life and bioavailability, which could influence dosing strategies in potential therapeutic applications.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₃N |

| Molecular Weight | 209.33 g/mol |

| LogP (octanol-water) | 3.45 |

| Solubility | Soluble in organic solvents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.